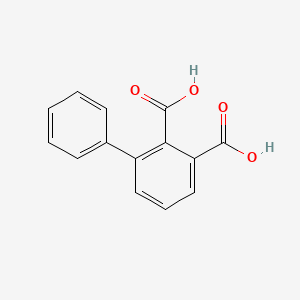

Biphenyl-2,3-dicarboxylic acid

CAS No.: 27479-68-1

Cat. No.: VC18732736

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27479-68-1 |

|---|---|

| Molecular Formula | C14H10O4 |

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 3-phenylphthalic acid |

| Standard InChI | InChI=1S/C14H10O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |

| Standard InChI Key | HSSYVKMJJLDTKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Biphenyl-2,3-dicarboxylic acid, systematically named 2-(3-carboxyphenyl)benzoic acid, features a biphenyl core with carboxylic acid groups at the 2- and 3′-positions (Figure 1). Key identifiers include:

The compound’s planar biphenyl backbone and carboxylic acid groups facilitate strong coordination with metal ions, making it a valuable linker in MOF synthesis .

Synthesis and Industrial Production

Biphenyl-2,3-dicarboxylic acid is synthesized via two primary routes:

-

Oxidation of Biphenyl Derivatives: Controlled oxidation of substituted biphenyls using strong oxidizing agents like potassium permanganate or nitric acid introduces carboxylic acid groups at specific positions.

-

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling of halogenated benzene derivatives enables precise construction of the biphenyl backbone, followed by carboxylation .

Industrial-scale production emphasizes cost-effective oxidation methods, though purity optimization remains challenging due to byproduct formation during decomposition .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The compound’s dicarboxylate anion () acts as a bridging ligand in MOFs, forming porous structures with high thermal stability. For example, zinc biphenyl-2,3-dicarboxylate frameworks exhibit surface areas exceeding 1,000 m²/g, suitable for gas storage and catalysis .

Coordination Polymers

Hydrothermal synthesis with transition metals (e.g., Zn²⁺, Cu²⁺) yields one- or two-dimensional polymers. These materials demonstrate tunable luminescence and magnetic properties, with potential use in sensors and electronic devices .

Thermal Decomposition and Reaction Pathways

Thermal decomposition studies at 340–400°C reveal two dominant pathways (Table 1) :

| Pathway | Products | Selectivity (380°C) |

|---|---|---|

| Decarboxylation | Biphenyl, CO₂ | 65–70% |

| Ketonization | Fluorenone, hydroxy-fluorenone | 30–35% |

Mechanistic Insights:

-

Decarboxylation: Sequential loss of CO₂ yields biphenyl-2-carboxylic acid as an intermediate, eventually forming biphenyl .

-

Ketonization: Intramolecular cyclization produces fluorenone derivatives, favored at higher temperatures .

Zinc carboxylate analogs suppress ketonization, achieving a 17:1 selectivity ratio for biphenyl over fluorenone, highlighting the role of metal coordination in stabilizing intermediates .

| Supplier | Purity | Price (1 g) | Catalog Number |

|---|---|---|---|

| Aladdin Scientific | ≥96% | $206.90 | B185523-1g |

| Merck Millipore | ≥98% | $253.00 | 8022560050 |

| AChemBlock | N/A | $253.00 | ADVH9AC95806 |

Its primary use lies in academic and industrial research, particularly in MOF design and organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume